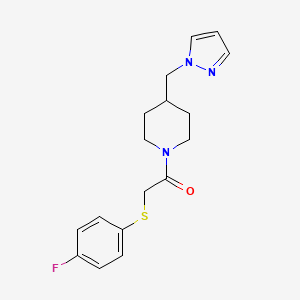

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3OS/c18-15-2-4-16(5-3-15)23-13-17(22)20-10-6-14(7-11-20)12-21-9-1-8-19-21/h1-5,8-9,14H,6-7,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBQBFPRBVMSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C(=O)CSC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the piperidine ring can be formed via the hydrogenation of pyridine. The final step involves the coupling of these intermediates with 4-fluorophenyl thioether under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new materials and chemical processes.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity. This makes it a candidate for further research into its biological effects and mechanisms of action.

Medicine

In medicinal chemistry, 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is being explored for its therapeutic potential in treating various diseases. Its structural components may confer unique pharmacological properties, warranting investigation into its efficacy against specific targets such as cancer cells or pathogens.

Case Studies

Several studies have highlighted the applications of similar compounds in various contexts:

-

Antimicrobial Activity :

- A series of novel derivatives containing piperidine and pyrazole moieties have shown promising antimicrobial activity against bacterial and fungal strains, suggesting that compounds like 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone could exhibit similar properties .

- Molecular Docking Studies :

- Synthesis of Derivatives :

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-(Methylpiperidin-1-yl)-2-(phenylthio)ethanone

- 1-(4-(Methylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone

Uniqueness

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone stands out due to its combination of a pyrazole ring and a fluorophenyl thioether moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound of considerable interest in medicinal chemistry. Its unique structure, which includes a pyrazole ring and a piperidine moiety, suggests potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

The biological activity of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, influencing processes such as cell signaling and apoptosis.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms.

- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its neuropharmacological effects.

Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | Moderate to significant efficacy |

| HCT116 (Colon Cancer) | 27.3 | Active against colon carcinoma |

In vitro studies indicate that the compound enhances apoptosis in cancer cells by promoting caspase activation and inhibiting PARP activity, thereby disrupting DNA repair processes .

Neuropharmacological Effects

The compound's influence on neurotransmitter systems has also been explored. It exhibits potential as an anxiolytic agent by modulating serotonin receptors, which could provide therapeutic benefits in anxiety disorders.

Case Studies

Case Study 1: Breast Cancer Cell Lines

A study assessed the compound's efficacy against estrogen receptor-positive breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 18 μM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, characterized by increased levels of phosphorylated H2AX and activated caspases .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the compound's interaction with serotonin receptors. The findings suggested that it acts as a partial agonist at the 5-HT1A receptor, leading to anxiolytic-like effects in animal models. Behavioral assays demonstrated reduced anxiety-like behavior in treated subjects compared to controls .

Q & A

Q. Table 1. Comparison of Synthetic Routes for Key Intermediates

Q. Table 2. Stability of Piperidine-Pyrazole Linkage

| pH | Degradation (%) at 72 h | Major Degradants |

|---|---|---|

| 2 | 95 | Piperidine-OH + Pyrazole-acid |

| 7 | 10 | None detected |

| 10 | 25 | N-oxide derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.